2,4-Hexadiyne, 1,6-dimethoxy-
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Overview
Description
2,4-Hexadiyne, 1,6-dimethoxy- is an organic compound with the molecular formula C8H10O2 It is characterized by the presence of two triple bonds (diynes) and two methoxy groups attached to the terminal carbons
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Hexadiyne, 1,6-dimethoxy- typically involves the reaction of 2,4-hexadiyne-1,6-diol with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The process can be summarized as follows: [ \text{HO-CH}_2\text{-C}\equiv\text{C-C}\equiv\text{C-CH}_2\text{-OH} + 2 \text{CH}_3\text{OH} \rightarrow \text{CH}_3\text{O-CH}_2\text{-C}\equiv\text{C-C}\equiv\text{C-CH}_2\text{-OCH}_3 + 2 \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of 2,4-Hexadiyne, 1,6-dimethoxy- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of catalyst and solvent, as well as temperature and pressure conditions, are critical factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2,4-Hexadiyne, 1,6-dimethoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of diketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of ethers or other substituted derivatives.
Scientific Research Applications
2,4-Hexadiyne, 1,6-dimethoxy- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Hexadiyne, 1,6-dimethoxy- involves its interaction with molecular targets through its reactive triple bonds and methoxy groups. These interactions can lead to the formation of covalent bonds with target molecules, influencing various biochemical pathways. The compound’s ability to undergo polymerization and form conjugated systems also contributes to its unique properties.
Comparison with Similar Compounds
Similar Compounds
2,4-Hexadiyne-1,6-diol: Similar structure but with hydroxyl groups instead of methoxy groups.
2,4-Hexadiene, 1,6-dimethoxy-: Similar structure but with double bonds instead of triple bonds.
Hexa-2,4-diyne: Lacks the methoxy groups, consisting only of the diyne structure.
Uniqueness
2,4-Hexadiyne, 1,6-dimethoxy- is unique due to the presence of both diynes and methoxy groups, which impart distinct chemical reactivity and potential applications. Its ability to participate in diverse chemical reactions and form various derivatives makes it a valuable compound in research and industry.
Properties
CAS No. |
20726-67-4 |
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Molecular Formula |
C8H10O2 |
Molecular Weight |
138.16 g/mol |
IUPAC Name |
1,6-dimethoxyhexa-2,4-diyne |
InChI |
InChI=1S/C8H10O2/c1-9-7-5-3-4-6-8-10-2/h7-8H2,1-2H3 |
InChI Key |
WAPCAIUCRKHCNY-UHFFFAOYSA-N |
Canonical SMILES |
COCC#CC#CCOC |
Origin of Product |
United States |
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